molecular formula C18H21Cl2NO B223928 N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine

Cat. No. B223928
M. Wt: 338.3 g/mol
InChI Key: WWOYAMXKROITAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been synthesized and studied for its potential application in the field of neuroscience.

Mechanism of Action

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter protein. This results in an increase in the extracellular concentration of serotonin, which can lead to an improvement in mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the extracellular concentration of serotonin in the brain, which can lead to an improvement in mood, appetite, and sleep. This compound has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine is that it is a selective serotonin reuptake inhibitor, which means that it has fewer side effects compared to other antidepressant drugs. However, one of the limitations of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine. One direction is to study the potential applications of this compound in the treatment of other mood disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the potential applications of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations.

Synthesis Methods

The synthesis of N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine involves several steps. The first step involves the protection of the amine group of isobutylamine with a tert-butyloxycarbonyl (Boc) group. The second step involves the reaction of the protected amine with 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde to form the corresponding imine. The third step involves the reduction of the imine with sodium borohydride to form the final product, N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine.

Scientific Research Applications

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine has been studied for its potential application in the field of neuroscience. This compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in the regulation of mood, appetite, and sleep. This compound has been studied for its potential application in the treatment of depression, anxiety, and other mood disorders.

properties

Product Name

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C18H21Cl2NO/c1-13(2)10-21-11-15-9-17(20)7-8-18(15)22-12-14-3-5-16(19)6-4-14/h3-9,13,21H,10-12H2,1-2H3

InChI Key

WWOYAMXKROITAQ-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=C(C=CC(=C1)Cl)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Cl)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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